5'-Deoxypyrazofurin

Description

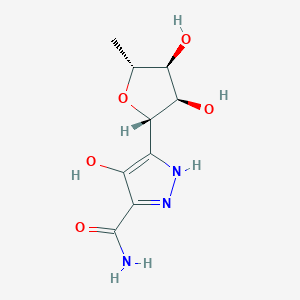

Structure

3D Structure

Properties

CAS No. |

143645-19-6 |

|---|---|

Molecular Formula |

C9H13N3O5 |

Molecular Weight |

243.22 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C9H13N3O5/c1-2-5(13)7(15)8(17-2)3-6(14)4(9(10)16)12-11-3/h2,5,7-8,13-15H,1H3,(H2,10,16)(H,11,12)/t2-,5-,7-,8+/m1/s1 |

InChI Key |

ZDFJFGFVFKMTSC-FLLFQEBCSA-N |

SMILES |

CC1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)C2=C(C(=NN2)C(=O)N)O)O)O |

Canonical SMILES |

CC1C(C(C(O1)C2=C(C(=NN2)C(=O)N)O)O)O |

Synonyms |

5'-deoxypyrazofurin |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Deoxypyrazofurin

Established Synthetic Pathways for 5'-Deoxypyrazofurin Production

The foundational methods for synthesizing this compound have paved the way for the development of more advanced strategies. These established pathways often involve multiple steps and rely on carefully selected precursors.

Multi-step Synthetic Approaches

Table 1: Example of a Multi-step Synthesis Pathway for this compound acs.org

| Step | Reactants | Reagents and Conditions | Product |

| a | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | (i) H+ resin in MeOH, reflux; (ii) NaH and BnBr in DMF, 0 °C; (iii) 1 N HCl in dioxane, reflux | Protected ribofuranose derivative |

| b | Protected ribofuranose derivative | 611 in MeCN, reflux | Intermediate |

| c | Intermediate from step b | p-TsN3 and Et3N in MeCN, 15 °C | Azido intermediate |

| d | Azido intermediate | NaH in THF | Cyclized intermediate |

| e | Cyclized intermediate | NH3 in MeOH, 90-96 °C | Amide intermediate |

| f | Amide intermediate | H2/10% Pd-C in MeOH | This compound |

Utilization of Ribofuranoside Precursors

The use of ribofuranoside precursors is central to many synthetic routes for C-nucleosides like this compound. nih.govacs.orgresearchgate.net These carbohydrate scaffolds provide the necessary stereochemistry for the sugar moiety of the final product. For instance, the synthesis from methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside highlights the strategic use of a protected ribofuranoside to control the reaction pathway and achieve the desired stereoisomer. nih.gov The synthesis of various nucleoside analogues often starts from suitably protected ribose derivatives, which are then elaborated to introduce the desired heterocyclic base. researchgate.net

Development of Novel Synthetic Strategies for this compound and its Analogues

In recent years, the focus has shifted towards developing more efficient and sustainable synthetic methods. These novel strategies leverage modern organic synthesis techniques and adhere to the principles of green chemistry.

Modern Organic Synthesis Techniques in Deoxynucleoside Chemistry

Modern organic synthesis offers a powerful toolkit for constructing complex molecules like this compound and its analogues. amazon.comuu.se Techniques such as solid-phase synthesis, originally developed for peptides and oligonucleotides, are being adapted for the synthesis of nucleoside analogues. wikipedia.orgatdbio.com This method allows for the sequential addition of building blocks to a growing chain attached to a solid support, simplifying purification and enabling automation. atdbio.com

Furthermore, metal-mediated cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become invaluable for creating carbon-carbon bonds, enabling the synthesis of analogues with diverse substitutions. iitm.ac.incuny.edu These reactions offer high selectivity and efficiency in modifying the heterocyclic base of the nucleoside. iitm.ac.in Other modern methods include various named reactions like the Heck, Stille, and Sonogashira couplings, which expand the possibilities for creating novel analogues. iitm.ac.in

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals. acs.orgmygreenlab.orgwordpress.com These principles aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. acs.org In the context of this compound synthesis, this translates to several key strategies:

Atom Economy : Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. acs.orghuarenscience.com

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. wordpress.comhuarenscience.com Micellar catalysis is an emerging technique that facilitates organic reactions in aqueous media. mygreenlab.org

Catalysis : Employing catalytic reagents, including biocatalysts (enzymes), in place of stoichiometric reagents to reduce waste and improve reaction efficiency. acs.orgmygreenlab.orghuarenscience.com Enzymes can offer high specificity, often eliminating the need for protecting groups. acs.org

The application of these principles is leading to more sustainable and environmentally friendly methods for producing this compound and its derivatives. huarenscience.com

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of this compound is a crucial area of research aimed at exploring structure-activity relationships and identifying compounds with improved therapeutic profiles. minsky.ainih.govmuni.czdtic.mil Modifications have been explored at various positions of the pyrazole (B372694) and ribose moieties.

Researchers have successfully synthesized a range of analogues, including:

Carbocyclic analogues : Where the furanose oxygen is replaced by a methylene (B1212753) group. muni.czacs.org

Derivatives with modified pyrazole rings : Introducing different substituents on the pyrazole ring to modulate biological activity. mdpi.comnih.gov

Acyclic analogues : Where the ribose ring is opened to create more flexible structures. googleapis.com

Analogues with modifications at other positions of the sugar ring : Such as the synthesis of 3'-deoxy-3'-fluoropyrazofurin. minsky.ai

The synthesis of these analogues often involves adapting established synthetic routes or developing entirely new pathways. nih.govresearchgate.net For example, the synthesis of pyrazofurin (B1679906) analogues has been achieved through derivatization of the parent molecule, pyrazofurin, by reactions such as methylation, benzylation, and phosphorylation. nih.gov

Table 2: Examples of Synthesized this compound Analogues and Related Derivatives

| Compound Name | Key Structural Modification | Reference |

| 4-Deoxypyrazofurin | Removal of the 4-hydroxyl group from the pyrazole ring | dtic.mil |

| 5'-Amino-5'-deoxypyrazofurin | Replacement of the 5'-hydroxyl group with an amino group | minsky.ai |

| 3'-Deoxy-3'-fluoropyrazofurin | Replacement of the 3'-hydroxyl group with a fluorine atom | minsky.ai |

| Carbocyclic 4-deoxypyrazofurin | Replacement of the furanose ring oxygen with a carbon | muni.cz |

| 4-O-Benzylpyrazofurin | Addition of a benzyl (B1604629) group at the 4-oxygen of the pyrazole ring | nih.gov |

| 1-Methylpyrazofurin | Addition of a methyl group at the N1 position of the pyrazole ring | nih.gov |

Design Principles for Structural Modification

The design of structural modifications for this compound analogues is guided by several key principles aimed at enhancing its therapeutic potential. A primary consideration is the modification of the 5'-position of the ribose sugar. Since this compound lacks the 5'-hydroxyl group, it is not a substrate for phosphorylation, a critical activation step for many nucleoside analogues. nih.govfrontiersin.org This inherent property directs the design of derivatives that can exert their biological effects without requiring metabolic activation by cellular kinases. nih.gov

Structural modifications often focus on the pyrazole ring and the ribose moiety. For the pyrazole ring, substitutions at various positions can influence the molecule's interaction with biological targets. mdpi.com The introduction of different functional groups can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule, potentially leading to improved binding affinity and specificity for target enzymes or receptors. frontiersin.org

In modifying the ribose sugar, the introduction of substituents at the 2' and 3' positions is a common strategy. For instance, the incorporation of fluorine atoms can enhance metabolic stability and alter the sugar pucker, which in turn can influence biological activity. nih.gov The overarching goal of these modifications is to develop analogues with improved pharmacological profiles, such as increased potency, reduced toxicity, and better selectivity. muni.cz

A variety of pyrazole derivatives have been synthesized to explore their pharmacological activities, including potential antimicrobial, antiviral, and anti-inflammatory properties. mdpi.com The structural modifications are diverse and include the introduction of different aryl groups and the formation of fused heterocyclic systems. researchgate.net

Stereochemical Considerations in Analogue Synthesis

The stereochemistry of the ribose sugar is a critical factor in the synthesis of this compound analogues, as it profoundly influences their biological activity. The desired product is typically the β-anomer, where the pyrazole moiety is on the same side of the sugar ring as the 2'- and 3'-hydroxyl groups. figshare.com

Achieving high stereoselectivity is a significant challenge in C-nucleoside synthesis. Various synthetic strategies have been developed to control the stereochemical outcome of the glycosylation reaction, which forms the C-C bond between the sugar and the heterocyclic base. figshare.com One approach involves using a chiral auxiliary to direct the stereoselective formation of the desired anomer. mdpi.com

Photoredox-catalyzed radical coupling reactions have emerged as a powerful method for the stereoselective synthesis of C-nucleoside analogues. figshare.comacs.org This strategy often results in the preferential formation of the α-anomer, which can be advantageous for certain biological applications. figshare.com The stereoselectivity of these reactions can often be rationalized and predicted using computational methods like density functional theory (DFT) calculations. figshare.com

Molecular Mechanisms of Action of 5 Deoxypyrazofurin

Interaction with Cellular Metabolic Pathways

The biological effects of 5'-Deoxypyrazofurin are rooted in its interaction with the metabolic machinery of the cell, particularly the pathways responsible for building nucleic acids. Unlike its parent compound, its mode of action is not predicated on metabolic activation via phosphorylation.

As a nucleoside analog, this compound's primary sphere of influence is the synthesis of nucleic acids. Its demonstrated antiviral properties against a range of RNA and DNA viruses strongly suggest that it disrupts the process of viral genome replication. nih.gov Antiviral agents commonly function by inhibiting critical enzymes like viral polymerases or by being incorporated into growing DNA or RNA chains, leading to termination. physio-pedia.communi.cz

However, the majority of these agents must first be converted intracellularly to their triphosphate form to be recognized by polymerases. This compound was intentionally designed to bypass this requirement. nih.gov The lack of the 5'-hydroxyl group prevents cellular kinases from phosphorylating the molecule. This implies that its influence on nucleic acid synthesis does not proceed via the classical chain-termination or competitive inhibition mechanism at the polymerase level that is typical for triphosphate analogs. Instead, it likely acts as an inhibitor of an enzyme involved in the viral replication cycle in its native form or after other potential metabolic changes.

The parent compound, pyrazofurin (B1679906), is a known and potent inhibitor of pyrimidine (B1678525) biosynthesis. It is metabolically activated via phosphorylation to pyrazofurin-5'-phosphate, which then competitively inhibits orotidylate decarboxylase. chemicalbook.com This enzyme catalyzes the final step in the de novo synthesis of uridine (B1682114) monophosphate (UMP), a crucial precursor for all pyrimidine nucleotides. acs.org

This compound does not share this mechanism. Its defining structural feature—the absence of the 5'-hydroxyl group—makes it an unsuitable substrate for the kinases that would initiate its conversion to a 5'-phosphate analog. nih.gov Consequently, it cannot mimic orotidine (B106555) 5'-monophosphate (OMP) and cannot directly inhibit orotidylate decarboxylase. Therefore, unlike pyrazofurin, this compound does not have a primary, direct impact on the pyrimidine biosynthesis pathway through this well-established target. Any observed effects on nucleotide pools would likely be a secondary consequence of its primary antiviral action rather than a direct cause.

While the mechanism of this compound is known to be independent of 5'-phosphorylation, the specific enzyme target has not been definitively identified in published literature. The compound was shown to be active against several viruses, including respiratory syncytial virus, vaccinia virus, vesicular stomatitis virus, and influenza A virus, at concentrations that were not toxic to the host cells. nih.gov This activity profile suggests that the compound acts as an inhibitor of a viral or cellular enzyme that is essential for the replication of these diverse viruses.

Potential targets for such a molecule could include enzymes for which the 5'-phosphate is not a prerequisite for binding, such as helicases, which unwind nucleic acids, or other regulatory proteins involved in the viral replication complex. The inhibition could be competitive, where it competes with the natural nucleoside substrate, or non-competitive, binding to an allosteric site to inactivate the enzyme. creative-enzymes.comwikipedia.org However, without specific enzymatic assays and characterization, the precise target remains an area for further investigation.

Impact on Pyrimidine Biosynthesis

Cellular Pharmacodynamics and Molecular Interrogations

The journey of this compound within a cell and the molecular interactions that lead to its biological effects are distinct from traditional nucleoside analogs, primarily due to its unique structural modification.

The primary intracellular event that does not happen to this compound is phosphorylation at the 5' position. nih.gov This resistance to kinase activity is a key aspect of its design. However, this does not preclude other metabolic transformations. One plausible metabolic fate for 5'-deoxy-nucleosides is cleavage of the glycosidic bond by nucleoside phosphorylases.

For instance, the related compound 5'-deoxy-5-fluorouridine is known to be a substrate for pyrimidine nucleoside phosphorylase, which cleaves it to release the active base, 5-fluorouracil. nih.gov It is conceivable that this compound could undergo a similar transformation, being cleaved by a nucleoside phosphorylase to release its 4-hydroxypyrazole-5-carboxamide base. This free base could then potentially exert biological effects, although this specific pathway has not been experimentally confirmed for this compound.

The molecular foundation of this compound's biological activity is its ability to function as an antiviral agent without the need for metabolic activation by phosphorylation. nih.gov This circumvention of a critical activation step required for many other nucleoside analogs gives it a distinct pharmacological profile. By not requiring kinase activity, its efficacy is not dependent on the levels of these enzymes in the target cells, which can be a limiting factor for other drugs.

The compound's activity against a variety of viruses demonstrates a broad spectrum of action. nih.gov This suggests it may target a highly conserved process or enzyme among these different viral families. The molecular basis of this activity lies in its ability to bind to and inhibit a key protein in its unphosphorylated form, thereby disrupting the viral life cycle and preventing the production of new viral particles. physio-pedia.com

Interactive Data Table: Antiviral Activity of this compound

The following table summarizes the reported antiviral activity of this compound against various viruses in different cell lines. nih.gov

| Virus | Cell Line | Activity Level (µg/mL) |

| Respiratory Syncytial Virus | HeLa | 4-20 |

| Vaccinia Virus | Embryonic Skin-Muscle Fibroblast | 4-20 |

| Vesicular Stomatitis Virus | HeLa | 4-20 |

| Influenza A Virus | Madin-Darby Canine Kidney | 4-20 |

Biological Evaluation and Preclinical Assessment of 5 Deoxypyrazofurin

In Vitro Studies on Biological Activities

Antiviral Efficacy in Cell Culture Models

5'-Deoxypyrazofurin was developed as a derivative of the C-nucleoside antibiotic pyrazofurin (B1679906). nih.gov A primary goal of its synthesis was to create a compound with potential antiviral properties that did not rely on C-5' phosphorylation for its activity. nih.gov Subsequent in vitro evaluations were performed across a wide array of viruses to determine its efficacy and spectrum. nih.gov

In cell culture models, this compound demonstrated activity against members of the Poxviridae family. nih.gov Specifically, it was found to be effective against vaccinia virus when tested in embryonic skin-muscle fibroblast cells. nih.gov The effective concentration for this activity was observed in the range of 4 to 20 µg/mL. nih.gov

Table 1: In Vitro Antiviral Activity of this compound Against a DNA Virus

| Virus | Virus Family | Cell Line | Effective Concentration (µg/mL) |

|---|---|---|---|

| Vaccinia Virus | Poxviridae | Embryonic skin-muscle fibroblast | 4 - 20 |

Data sourced from Chen et al., 1993. nih.gov

The compound was assessed against a panel of RNA viruses and showed notable efficacy against several pathogens. nih.gov It proved active against Respiratory Syncytial Virus (RSV) and Vesicular Stomatitis Virus (VSV) in HeLa cell cultures. nih.gov Furthermore, activity was confirmed against Influenza A virus in Madin-Darby canine kidney (MDCK) cells. nih.gov For all these RNA viruses, the effective concentrations were within the 4 to 20 µg/mL range. nih.gov

Table 2: In Vitro Antiviral Activity of this compound Against RNA Viruses

| Virus | Virus Family | Cell Line | Effective Concentration (µg/mL) |

|---|---|---|---|

| Respiratory Syncytial Virus | Paramyxoviridae | HeLa | 4 - 20 |

| Vesicular Stomatitis Virus | Rhabdoviridae | HeLa | 4 - 20 |

| Influenza A Virus | Orthomyxoviridae | Madin-Darby Canine Kidney (MDCK) | 4 - 20 |

Data sourced from Chen et al., 1993. nih.gov

The evaluation of this compound covered a broad spectrum of viruses from various families. nih.gov The compound was tested against herpesviruses, poxviruses, myxoviruses, togaviruses, arenaviruses, rhabdoviruses, picornaviruses, reoviruses, and retroviruses. nih.gov Within this extensive screening, its definitive activity was established against vaccinia virus, respiratory syncytial virus, vesicular stomatitis virus, and influenza A virus. nih.gov

Evaluation Against RNA Viruses

Cytostatic Activity in Cellular Systems

A key aspect of the preclinical assessment of any potential antiviral agent is its effect on the host cells. For this compound, studies have indicated a favorable profile in this regard. The antiviral activity observed against both DNA and RNA viruses occurred at concentrations that were determined to be non-toxic to the confluent host cell cultures used in the assays. nih.gov This suggests that the compound's mechanism of action has a degree of selectivity for viral processes over cellular ones, although specific 50% cytotoxic concentration (CC50) values are not extensively documented in the primary literature. nih.govcreative-diagnostics.com

Effects on Cellular Processes and Pathways

The design of this compound was intentionally aimed at creating an analogue of pyrazofurin that could exert its biological effects without the need for metabolic activation via phosphorylation at the 5' position. nih.gov The parent compound, pyrazofurin, is known to be converted in the cell to pyrazofurin-5'-monophosphate, which acts as a potent inhibitor of orotidine-5'-phosphate decarboxylase. chemicalbook.comwikipedia.org This enzyme is critical for the de novo biosynthesis of pyrimidine (B1678525) nucleotides. wikipedia.org

By removing the 5'-hydroxyl group, this compound cannot be phosphorylated by cellular kinases. nih.gov This structural modification implies that its mechanism of action must differ from that of pyrazofurin. Instead of interfering with pyrimidine biosynthesis through the inhibition of orotidylate decarboxylase, its antiviral activity likely stems from a different interaction with viral or cellular components. nih.gov The precise molecular target and the specific cellular pathways affected by this compound have not been fully elucidated in the available research.

Structure Activity Relationship Studies of 5 Deoxypyrazofurin Analogues

Design and Synthesis of Structure-Activity Probes

The rational design of 5'-deoxypyrazofurin analogues as probes for SAR studies begins with the strategic modification of its core structure. This involves alterations to the pyrazole (B372694) ring, the ribofuranose moiety, and the carboxamide group. The primary goal is to synthesize a diverse library of compounds that can systematically probe the chemical space around the lead compound, this compound.

The synthesis of this compound itself serves as a foundational route for creating its analogues. The initial synthesis was achieved in six steps starting from methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside. nih.gov This multi-step process allows for the introduction of modifications at various stages. For instance, different protecting groups can be employed to selectively functionalize the sugar moiety.

General synthetic strategies for creating analogues often involve:

Modification of the Pyrazole Ring: The pyrazole nucleus is a key pharmacophore, and its substitution pattern can significantly influence biological activity. acs.org Synthetic methods like the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives are commonly used to construct the pyrazole ring, allowing for the introduction of various substituents at different positions. nih.gov For example, analogues with different groups at the N1 position or substitutions on the carbon atoms of the pyrazole ring can be synthesized to explore their impact on activity.

Alteration of the Ribofuranose Moiety: Modifications to the sugar portion of the nucleoside are crucial for its recognition by cellular enzymes and transport proteins. The defining feature of this compound is the absence of the 5'-hydroxyl group present in pyrazofurin (B1679906). Further modifications can include the introduction of different substituents at the 2', 3', and 4' positions, or even replacing the ribose ring with other cyclic or acyclic scaffolds. acs.org For instance, the synthesis of carbocyclic analogues, where the furanose oxygen is replaced by a methylene (B1212753) group, can provide insights into the role of the ring oxygen in biological activity. rjlbpcs.com

Derivatization of the Carboxamide Group: The 5-carboxamide group on the pyrazole ring is another key site for modification. Analogues with different amides, esters, or other functional groups in place of the carboxamide can be synthesized to probe the hydrogen bonding and steric requirements at this position. A study on pyrazofurin analogues reported the synthesis of N-methyl- and N,N-dimethylamide derivatives to assess the effect of N-alkylation on antiviral activity. acs.org

The synthesis of these diverse analogues provides the necessary chemical tools to systematically investigate the structure-activity landscape of this compound.

Elucidation of Key Structural Determinants for Biological Activity

The biological evaluation of synthesized this compound analogues allows for the identification of key structural features that are critical for their activity. By comparing the biological data of a series of related compounds, researchers can deduce important SAR trends.

A pivotal structural determinant for the activity of pyrazofurin is its phosphorylation at the 5'-hydroxyl position to form the active 5'-monophosphate. The design of this compound, lacking this hydroxyl group, was a deliberate strategy to create analogues that would not require this phosphorylation step for their antiviral action. nih.gov The fact that this compound demonstrated activity against a range of viruses, including respiratory syncytial virus, vaccinia virus, and vesicular stomatitis virus, confirms that the 5'-hydroxyl group is not an absolute requirement for antiviral efficacy. nih.govmdpi.com

Key structural determinants that have been inferred from studies on pyrazofurin and its analogues include:

The 5'-Position: The absence of the 5'-hydroxyl group in this compound fundamentally alters its mechanism of action compared to pyrazofurin. While this compound is active, its potency and spectrum of activity differ from its parent compound. This highlights the critical role of the 5'-substituent in modulating biological activity. Further modifications at this position, such as the introduction of phosphonate (B1237965) groups, have been explored to mimic the phosphorylated active form of pyrazofurin. acs.org

The Pyrazole Ring System: The pyrazole moiety itself is a crucial element. Its ability to act as a bioisostere for other heterocyclic systems is a key aspect of its pharmacological importance. acs.org The specific arrangement of nitrogen atoms and substituents on the pyrazole ring influences its electronic properties and ability to interact with biological targets.

The Carboxamide Group: The 4-hydroxy and 5-carboxamide groups on the pyrazole ring are important for target binding. In a study of pyrazofurin analogues, the N-methylamide derivative showed some activity against influenza B virus, whereas the N,N-dimethylamide analogue was inactive. acs.org This suggests that at least one hydrogen on the amide nitrogen may be important for hydrogen bonding interactions with the target enzyme.

The following table summarizes the antiviral activity of this compound against various viruses:

| Virus | Cell Line | Activity (Concentration) |

| Respiratory Syncytial Virus | HeLa | Active (4-20 µg/mL) |

| Vaccinia Virus | Embryonic Skin-Muscle Fibroblast | Active (4-20 µg/mL) |

| Vesicular Stomatitis Virus | HeLa | Active (4-20 µg/mL) |

| Influenza A Virus | Madin-Darby Canine Kidney | Active (4-20 µg/mL) |

| Data sourced from Chen et al., 1993 nih.gov |

Computational Modeling and Chemoinformatics in SAR Analysis

In the absence of extensive experimental SAR data for a wide range of this compound analogues, computational modeling and chemoinformatics serve as powerful predictive tools. These methods can guide the design of new analogues and help to rationalize observed biological activities.

Molecular Docking: This technique can predict the preferred binding orientation of a ligand to a biological target. For instance, docking studies of pyrazofurin with its target enzymes, such as orotidylate decarboxylase, have provided insights into the key amino acid residues involved in binding. researchgate.net Similar studies could be performed with this compound and its analogues to understand how structural modifications affect their binding affinity and selectivity. By visualizing the binding poses, researchers can identify favorable and unfavorable interactions, which can inform the design of new compounds with improved potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For pyrazole derivatives, 3D-QSAR studies have been used to build predictive models for their activity as inhibitors of various enzymes. nih.gov Such models could be developed for this compound analogues to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts.

Chemoinformatics: Chemoinformatic tools can be used to analyze large datasets of chemical structures and their associated biological data. Techniques like activity cliff analysis can identify small structural changes that lead to a large drop in activity, highlighting critical structural features. taylorandfrancis.com This information is invaluable for understanding the SAR of a compound series.

While specific computational studies on this compound analogues are not widely reported, the application of these methods to the broader class of pyrazole and nucleoside analogues demonstrates their potential to significantly accelerate the drug discovery process for this compound family. acs.orgtaylorandfrancis.com

Mechanisms of Acquired Resistance to 5 Deoxypyrazofurin

Cellular Mechanisms of Resistance Development

The emergence of resistance to pyrazofurin (B1679906) is often a result of selective pressure on cancer cell populations, leading to the survival and proliferation of cells with inherent or newly acquired traits that confer insensitivity to the drug. crownbio.com The primary cellular mechanisms identified involve the metabolic inactivation of the drug and alterations in the target pathway.

A primary mechanism of resistance is the failure of cells to convert pyrazofurin into its active form, pyrazofurin-5'-phosphate. aacrjournals.org This phosphorylation step is crucial for its inhibitory activity against orotidylate decarboxylase (ODCase). aacrjournals.orgnih.gov Studies with L5178Y leukemia cells have demonstrated that resistance can be conferred by a deficiency in the activating enzyme. aacrjournals.org

Another key cellular mechanism is the overproduction of the target enzyme, UMP synthase. nih.govnih.gov By increasing the concentration of the target protein, cells can effectively titrate out the inhibitor, requiring much higher concentrations of the drug to achieve the same level of inhibition. This has been observed in pyrazofurin-resistant HeLa cells and rat hepatoma cells. nih.govnih.gov

The development of resistance can also be associated with the inherent heterogeneity of tumor cells, where a subpopulation of cells may already possess resistance-conferring characteristics. frontiersin.org Under the selective pressure of treatment, these pre-existing resistant cells can become the dominant population. frontiersin.org

Molecular Adaptations in Resistant Cell Lines

The cellular mechanisms of resistance are underpinned by specific molecular adaptations. These genetic and epigenetic changes are responsible for the altered cellular phenotypes observed in resistant cell lines.

Deficient Activating Enzyme: A well-documented molecular mechanism of resistance to pyrazofurin is the loss or reduction of adenosine (B11128) kinase activity. aacrjournals.orgnih.govnih.gov This enzyme is responsible for the initial phosphorylation of pyrazofurin to its active monophosphate form. aacrjournals.org In a pyrazofurin-resistant L5178Y cell line, a 10,000-fold increase in resistance was directly linked to the lack of detectable adenosine kinase activity. aacrjournals.org This deficiency prevents the drug from being activated, rendering it ineffective. aacrjournals.org Similarly, in a highly resistant HeLa cell line, a decreased level of adenosine kinase activity was identified as the cause of its extraordinary resistance. nih.gov

Alterations in the Target Enzyme: While less common, alterations in the structure of the target enzyme itself can also lead to resistance. In a 6-azauridine-resistant cell line that showed cross-resistance to pyrazofurin, the possibility of an altered ODCase active site was suggested as a mechanism of resistance. nih.gov

Viral RNA Polymerase Mutations: In the context of its antiviral activity against Sindbis virus, resistance to pyrazofurin has been mapped to specific mutations in the viral RNA polymerase, nsP4. nih.gov Three amino acid changes were identified that, in combination, conferred full resistance to the drug, likely by altering the nucleotide-binding pocket to favor the natural substrates (CTP and UTP) over the inhibitory effects of pyrazofurin. nih.gov

The following table summarizes the molecular adaptations observed in various cell lines resistant to pyrazofurin:

| Cell Line | Fold Resistance | Molecular Mechanism | Reference |

| L5178Y Leukemia | 10,000-fold | Lack of detectable adenosine kinase activity. | aacrjournals.org |

| HeLa | High | Decreased adenosine kinase activity. | nih.gov |

| HeLa | Moderate | Amplification of the UMP synthase gene. | nih.gov |

| Rat Hepatoma | High | 15-fold amplification of the UMP synthase gene, leading to enzyme overproduction. | nih.gov |

| MC3T3-E1 Osteoblasts | 10,000-fold | Suggested lack of adenosine kinase activity. | nih.gov |

| Sindbis Virus-infected Aedes albopictus | High | Mutations in the viral nsP4 RNA polymerase. | nih.gov |

Strategies to Overcome or Circumvent Resistance

Given the defined mechanisms of resistance to pyrazofurin, several strategies can be conceptualized to overcome or circumvent this challenge.

Combination Therapy: A primary strategy to combat resistance is the use of combination therapies. mdpi.com For resistance mechanisms involving the upregulation of the target pathway, combining 5'-deoxypyrazofurin with inhibitors of other enzymes in the pyrimidine (B1678525) biosynthesis pathway could create a synergistic effect. nih.gov For instance, co-targeting pyrimidine de novo synthesis and salvage pathways has been proposed as a beneficial strategy in cancer therapy. mdpi.com

Modulation of Drug Metabolism: For resistance due to a lack of activation by adenosine kinase, strategies to enhance the expression or activity of this enzyme could potentially restore sensitivity. However, this approach is currently theoretical. A more feasible approach might be the use of agents that are not dependent on adenosine kinase for activation or that can bypass this metabolic step.

Development of Analogs: The synthesis of new analogs of pyrazofurin that are less susceptible to resistance mechanisms is a viable strategy. nih.gov This could involve designing compounds that are better substrates for activating enzymes, have a higher affinity for the target enzyme, or are not recognized by efflux pumps if that were identified as a resistance mechanism. The development of this compound itself was an attempt to create a derivative with a potentially different activation pathway and biological activity. mcmaster.ca

Targeting Downstream Pathways: In cases where resistance arises from target enzyme overproduction or alteration, targeting downstream cellular processes that are dependent on the products of the pyrimidine pathway could be an alternative therapeutic approach.

Epigenetic Modulation: Since drug resistance can be associated with epigenetic changes, the use of epigenetic-modifying agents could potentially reverse resistance. nih.gov For example, demethylating agents have been shown to sensitize cancer cells to other chemotherapeutic agents. nih.gov

Future Perspectives in 5 Deoxypyrazofurin Research

Integration with Advanced Biological Systems (e.g., Organoids, Microfluidic Devices)

The limitations of traditional two-dimensional (2D) cell cultures in predicting human responses to novel compounds are well-documented. The future of 5'-Deoxypyrazofurin research will likely see a significant shift towards the use of more physiologically relevant three-dimensional (3D) systems like organoids and microfluidic devices, often referred to as "organs-on-a-chip."

Organoids, which are self-organizing 3D structures grown from stem cells, can mimic the architecture and function of human organs to a remarkable degree. Recent studies have already demonstrated the value of this approach for the parent compound, pyrazofurin (B1679906). For instance, the anti-Hepatitis E virus (HEV) effects of pyrazofurin have been robustly demonstrated in human primary liver organoid models. nih.govresearchgate.netresearchgate.net These models not only confirmed the potent antiviral efficacy of pyrazofurin but also allowed for the investigation of its effects on wild-type and treatment-resistant HEV strains in a more human-like context. nih.govresearchgate.net Following this precedent, future studies on this compound could utilize organoid models derived from various tissues to assess its efficacy and potential tissue-specific effects for a range of viral infections or other diseases.

Microfluidic devices, or organs-on-a-chip, offer another layer of sophistication by enabling the precise control of the cellular microenvironment, including fluid flow and mechanical cues. mdpi.com These devices can be used to create dynamic culture conditions that more closely resemble the in vivo state, allowing for more accurate assessments of drug efficacy and toxicity. mdpi.comgoogle.com For this compound, microfluidic platforms could be employed to study its transport across biological barriers, its metabolism in specific cell types, and its interactions with other cell types within a simulated tissue environment. elveflow.comresearchgate.netnih.gov The integration of organoids within microfluidic systems—"organoids-on-a-chip"—represents a particularly powerful future platform for preclinical evaluation of this compound.

Table 1: Potential Applications of Advanced Biological Systems in this compound Research

| Technology | Application for this compound Research | Potential Insights |

| Organoids | Efficacy testing against various viral infections in tissue-specific organoids (e.g., liver, lung, gut). | Tissue-specific antiviral activity, evaluation against a broader range of pathogens, and assessment of effects on organoid development and function. |

| Microfluidic Devices | Investigation of drug transport, metabolism, and mechanism of action in a controlled microenvironment. | Pharmacokinetic and pharmacodynamic properties, cell-cell interactions, and dose-response relationships under physiological flow conditions. |

| Organoids-on-a-Chip | Preclinical assessment of efficacy and safety in a multi-organ system. | Systemic effects, inter-organ communication in response to the compound, and more accurate prediction of in vivo outcomes. |

High-Throughput Screening and Combinatorial Approaches

To enhance the therapeutic profile of this compound, future research will likely leverage high-throughput screening (HTS) and combinatorial chemistry. HTS allows for the rapid testing of large libraries of chemical compounds to identify those with desired biological activity. nih.govresearchgate.netnih.gov This approach could be used to screen for novel analogs of this compound with improved potency, selectivity, or pharmacokinetic properties. For example, HTS assays could be designed to identify compounds that are more effective against specific viral targets or that have reduced off-target effects. oup.com

Combinatorial chemistry, a technique for synthesizing a large number of different but structurally related molecules in a short period, is a powerful tool for lead optimization. researchgate.net Starting with the core pyrazole (B372694) structure of this compound, combinatorial approaches can be used to generate extensive libraries of derivatives with modifications at various positions. mdpi.comnih.gov The biosynthesis pathways of pyrazofurin have been studied, providing a foundation for the combinatorial biosynthesis of related C-nucleoside antibiotics. asm.orgnih.gov These libraries can then be subjected to HTS to identify structure-activity relationships and to pinpoint derivatives with superior therapeutic potential.

Table 2: High-Throughput and Combinatorial Strategies for this compound Drug Discovery

| Strategy | Approach | Expected Outcome |

| High-Throughput Screening (HTS) | Screening of diverse chemical libraries in cell-based or biochemical assays relevant to the target disease. | Identification of novel chemical scaffolds with similar activity to this compound or compounds that synergize with it. |

| Combinatorial Chemistry | Synthesis of a large library of this compound analogs with systematic structural modifications. | Generation of a diverse set of candidate molecules for structure-activity relationship (SAR) studies and lead optimization. |

| Fragment-Based Screening | Identification of small molecular fragments that bind to the biological target of this compound, followed by their assembly into more potent molecules. | Development of novel lead compounds with high binding affinity and specificity. |

Advancements in Molecular Profiling and 'Omics' Technologies

The advent of 'omics' technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized our ability to understand the complex molecular mechanisms underlying drug action. quanticate.commdpi.comoatext.com Future research on this compound will undoubtedly incorporate these powerful approaches to gain a systems-level understanding of its biological effects.

Proteomics , the large-scale study of proteins, can be used to identify the direct protein targets of this compound and to characterize its impact on cellular signaling pathways. plos.orgfrontiersin.org For instance, quantitative proteomics analysis of cells treated with 5'-deoxy-5'-methylthioadenosine, a related nucleoside, revealed its inhibitory effects on proteins involved in mitochondrial function and cell morphology in cancer cells. plos.org Similar studies with this compound could uncover its precise mechanism of action and identify potential biomarkers of drug response. nih.govacs.orgresearchgate.net

Metabolomics , the comprehensive analysis of metabolites, can provide a detailed snapshot of the metabolic perturbations induced by this compound. biorxiv.orgcreative-proteomics.com A metabolomics study on the parent compound, pyrazofurin, revealed its significant impact on amino acid metabolism in neuroblastoma cells. biorxiv.org Another study showed that pyrazofurin affects both pyrimidine (B1678525) and purine (B94841) biosynthesis. nih.gov Applying metabolomics to this compound will help to elucidate its effects on cellular metabolism and to understand how these changes contribute to its therapeutic activity. mdpi.comnih.govd-nb.info

Integrating data from multiple 'omics' platforms (multi-omics) will offer a holistic view of the cellular response to this compound, from gene expression changes to alterations in protein and metabolite levels. This comprehensive molecular profiling will be instrumental in identifying novel therapeutic applications, predicting patient responses, and developing more effective and personalized treatment strategies.

Table 3: Application of 'Omics' Technologies in this compound Research

| 'Omics' Technology | Research Focus | Potential Discoveries |

| Proteomics | Identification of protein binding partners and analysis of post-translational modifications. | Elucidation of direct molecular targets and downstream signaling pathways affected by this compound. |

| Metabolomics | Profiling of cellular metabolite changes upon treatment with this compound. | Understanding of the compound's impact on cellular metabolism and identification of metabolic vulnerabilities that could be exploited therapeutically. |

| Transcriptomics | Analysis of global gene expression changes in response to the compound. | Identification of gene networks and biological processes modulated by this compound. |

| Multi-Omics Integration | Combined analysis of genomic, transcriptomic, proteomic, and metabolomic data. | A comprehensive, systems-level understanding of the drug's mechanism of action, enabling the identification of biomarkers for efficacy and toxicity. |

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

Q. What are the limitations of current antiviral assays for this compound, and how can they be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.